(S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine
Description
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
4-[(3S)-3-methoxypyrrolidin-1-yl]cyclohexan-1-amine |
InChI |
InChI=1S/C11H22N2O/c1-14-11-6-7-13(8-11)10-4-2-9(12)3-5-10/h9-11H,2-8,12H2,1H3/t9?,10?,11-/m0/s1 |
InChI Key |
NJYWMOICVCOYSG-ILDUYXDCSA-N |
Isomeric SMILES |
CO[C@H]1CCN(C1)C2CCC(CC2)N |
Canonical SMILES |
COC1CCN(C1)C2CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment to Cyclohexane: The final step involves the attachment of the methoxypyrrolidine group to the cyclohexane ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrrolidine group can enhance binding affinity and selectivity, leading to desired biological effects. The cyclohexane ring provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s activity and toxicity profiles are best understood in the context of structurally related analogs. Below is a detailed analysis based on recent research:
Table 1: Key Analogs of (S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine and Their Properties
| Compound | Substituents | DYRK1A EC₅₀ (nM) | Cytotoxicity (CC₅₀, nM) | Key Structural Differences |
|---|---|---|---|---|
| This compound | 3-methoxy-pyrrolidine | Not reported | Not reported | Chiral pyrrolidine with methoxy group |
| Analog 38 | 4-(morpholinomethyl)cyclohexanamine (ester) | 7 | 491 | Morpholine ring; ester linkage |
| Analog 39 | 4-(morpholinomethyl)cyclohexanamine (butyl amide) | 4 | 79 | Morpholine ring; butyl amide linkage |
| Analog 42 | 4-aminocyclohexane carboxamide (ethyl ester) | 50 | 5,912 | Carboxamide core; ethyl ester |
| Analog 43 | 4-aminocyclohexane carboxamide (butyl amide) | 175 | 6,854 | Carboxamide core; butyl amide |
Key Findings
Substituent Impact on Potency and Toxicity :
- The methoxy-pyrrolidine group in the target compound may confer stereoselective binding advantages over morpholine-based analogs (e.g., 38, 39). Morpholine analogs exhibit high DYRK1A potency (EC₅₀ = 4–7 nM) but vary significantly in cytotoxicity. For instance, the ester analog 38 (CC₅₀ = 491 nM) is 7-fold less toxic than its butyl amide counterpart 39 (CC₅₀ = 79 nM) . This suggests that linker chemistry (ester vs. amide) critically influences toxicity.
- In carboxamide derivatives (42, 43), the ethyl ester (EC₅₀ = 50 nM) is 3.5-fold more potent than the butyl amide (EC₅₀ = 175 nM), despite similar cytotoxicity (CC₅₀ ≈ 5,900–6,800 nM) . This highlights that substitutions at the 3-position (R1) modulate activity without proportionally affecting toxicity.
Structural Advantages of the Target Compound: The chiral 3-methoxy-pyrrolidine group in this compound may enhance target specificity compared to morpholine or carboxamide analogs. Methoxy groups are known to improve metabolic stability and solubility, which could mitigate off-target effects observed in morpholine derivatives . The absence of a carboxamide or ester linker in the target compound might reduce metabolic degradation risks, though empirical data are needed.
Context-Dependent Cytotoxicity: Toxicity reductions in analogs like 38 and 42 correlate with electron-withdrawing groups (esters), which may lower membrane permeability or interfere with nonspecific protein interactions. Conversely, alkyl amides (e.g., 39, 43) increase cytotoxicity, likely due to enhanced cellular uptake or hydrophobic interactions .
Unresolved Questions
- The exact DYRK1A inhibition profile and cytotoxicity of this compound remain uncharacterized. Predictive modeling based on analogs suggests EC₅₀ values in the 10–50 nM range , but experimental validation is required.
- Comparative studies with pyrrolidine vs. piperidine analogs could further elucidate the role of ring size in activity.
Biological Activity
(S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine is a chiral compound notable for its structural features, which include a cyclohexane ring and a pyrrolidine moiety. The presence of a methoxy group on the pyrrolidine enhances its solubility and biological activity. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the context of receptor interactions and therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . Similar compounds in its class have demonstrated effectiveness against various microbial strains, suggesting that this compound may also possess significant antibacterial or antifungal properties. The mechanism of action is hypothesized to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Interaction with Receptors
Interaction studies reveal that this compound may engage with several receptors, including:
- Histamine H3 Receptors : Ligands for these receptors are being explored for their potential to treat neurological disorders, inflammatory conditions, and cognitive impairments. The compound's structural characteristics may enhance its affinity for these receptors, making it a candidate for further investigation in therapeutic contexts .
- Dopaminergic Receptors : Given the structural similarity to known dopaminergic agents, this compound may influence dopaminergic signaling pathways, which are crucial in managing conditions such as schizophrenia and Parkinson's disease.
Case Studies and Research Findings
Several studies have evaluated the biological activities of this compound:
- Pharmacological Profiling : In vitro assays have shown that this compound can modulate neurotransmitter release and receptor activation, suggesting potential applications in treating mood disorders and anxiety .
- Analgesic Effects : Preliminary studies indicate that derivatives of similar structures exhibit analgesic properties. If this compound shares these characteristics, it could provide a novel approach to pain management without the side effects associated with traditional opioids .
- Comparative Studies : A comparative analysis with structurally related compounds highlights the unique pharmacological profiles of this compound. For instance, while cyclohexylamine lacks additional functional groups that might enhance biological activity, this compound's dual functionality as both a cyclic amine and a substituted pyrrolidine suggests a broader spectrum of activity.
Comparative Analysis Table
| Compound Name | Structure | Unique Features |
|---|---|---|
| Cyclohexylamine | C6H11NH2 | Simple amine structure without additional functional groups. |
| 3-Methoxypyrrolidine | C5H11NO | Lacks the cyclohexane moiety; primarily studied for basic properties. |
| 7-(3-Amino-4-methoxypyrrolidin-1-YL)quinolone | C14H16N3O2 | Exhibits distinct antibacterial properties due to quinolone core. |
| This compound | C11H16N2O | Combines cyclic amine and pyrrolidine functionalities; potential for unique pharmacological profiles. |
Q & A
Q. What are the key synthetic strategies for (S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine?
The synthesis typically involves multi-step routes:
- Step 1 : Introduce the pyrrolidine moiety via reductive amination or nucleophilic substitution. For example, cyclohexanone derivatives can react with 3-methoxypyrrolidine precursors under controlled conditions to form the cyclohexanamine backbone .
- Step 2 : Chiral resolution or asymmetric synthesis (e.g., using chiral catalysts or auxiliaries) ensures enantiomeric purity of the S-configuration. Patents for structurally related compounds highlight the use of enantioselective hydrogenation or enzymatic resolution .
- Critical Parameters : Optimize reaction temperature, solvent polarity, and catalyst loading to minimize racemization and byproducts like diastereomers .
Q. How is the structural integrity of this compound confirmed?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify connectivity of the cyclohexane ring, pyrrolidine substituent, and methoxy group .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion).
- Chiral Analysis : Chiral HPLC or polarimetry distinguishes the S-enantiomer from the R-form .
- X-ray Crystallography : Resolves absolute stereochemistry (see analogous structures in ) .
Q. What are common impurities or byproducts during synthesis?
- Diastereomers : Formed due to incomplete stereochemical control during pyrrolidine coupling.
- Unreacted Intermediates : Residual cyclohexanone or 3-methoxypyrrolidine derivatives.
- Side Reactions : Over-alkylation at the amine group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization removes impurities .
Advanced Research Questions
Q. How can enantioselective synthesis of the S-enantiomer be optimized?
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) to induce enantioselectivity during hydrogenation .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture .
- Case Study : A patent for a similar compound achieved >99% enantiomeric excess (ee) via enzymatic resolution .
Q. What in vitro models are suitable for studying its biological activity?
- Enzyme Inhibition Assays : Test γ-secretase modulation (relevant to Alzheimer’s disease) using fluorogenic substrates .
- Receptor Binding Studies : Screen for affinity at CNS targets (e.g., μ-opioid, serotonin receptors) via radioligand displacement assays .
- Cell-Based Models : Neuronal cell lines (e.g., SH-SY5Y) assess cytotoxicity or neuroprotective effects .
Q. How can discrepancies in pharmacological data across studies be resolved?
- Assay Standardization : Ensure consistent compound purity (>98% by HPLC), enantiomeric excess (>99% ee), and solvent systems .
- Orthogonal Assays : Combine enzyme inhibition data with cellular viability assays (e.g., MTT) to validate target specificity .
- Statistical Rigor : Apply ANOVA or multivariate analysis to account for batch-to-batch variability .
Q. What computational methods predict its pharmacokinetic properties?
- Molecular Docking : Predict binding modes to targets like γ-secretase using AutoDock or Schrödinger .
- QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with absorption/distribution parameters .
- Validation : Compare predicted half-life or bioavailability with in vivo pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
